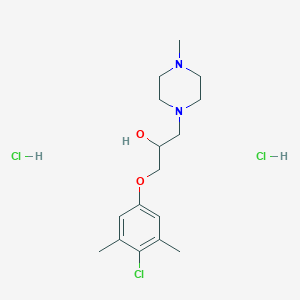
(4-nitrophenyl)(pentafluorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl)(pentafluorophenyl)amine, commonly known as NPFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPFPA is a highly reactive and versatile compound that can be used in various fields of study, including organic chemistry, biochemistry, and medicinal chemistry.
Mechanism of Action
The mechanism of action of NPFPA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. NPFPA can react with various functional groups, including primary and secondary amines, thiols, and hydroxyl groups. The covalent bonds formed between NPFPA and target molecules can lead to the inhibition of enzyme activity, protein degradation, and cell death.
Biochemical and Physiological Effects:
NPFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that NPFPA can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that NPFPA can induce cell death in cancer cells and inhibit viral replication. However, the physiological effects of NPFPA on humans are not fully understood, and further studies are needed to assess its safety and efficacy.
Advantages and Limitations for Lab Experiments
NPFPA has several advantages for lab experiments, including its high reactivity, stability, and versatility. NPFPA can react with various functional groups, making it a useful reagent for the synthesis of various compounds. However, NPFPA has some limitations, including its potential toxicity and the need for careful handling. NPFPA should be handled with care, and appropriate safety measures should be taken to avoid exposure.
Future Directions
There are several future directions for the study of NPFPA. One potential direction is the development of new drugs targeting various diseases, including cancer and viral infections. NPFPA has shown promising results in preclinical studies, and further studies are needed to assess its potential as a therapeutic agent. Another potential direction is the study of NPFPA as a probe for protein-ligand interactions and enzyme kinetics. NPFPA has unique properties that make it a useful tool for studying biochemical processes. Overall, NPFPA has significant potential for various applications in scientific research, and further studies are needed to fully explore its properties and potential.
Synthesis Methods
NPFPA can be synthesized through a simple and efficient process that involves the reaction of pentafluorobenzene and 4-nitroaniline. The reaction is catalyzed by palladium and takes place under mild conditions. The resulting product is a yellow crystalline solid that is highly pure and stable. The synthesis method of NPFPA is well-established, and the compound can be produced in large quantities with high yield.
Scientific Research Applications
NPFPA has been extensively studied for its potential applications in various fields of research. In organic chemistry, NPFPA is used as a versatile reagent for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In biochemistry, NPFPA is used as a probe to study protein-ligand interactions and enzyme kinetics. In medicinal chemistry, NPFPA is used as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-1-3-6(4-2-5)19(20)21/h1-4,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLXEIUTPLQBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)





![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5135444.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5135450.png)
![6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5135469.png)
